
3-(4-Ethylanilino)indol-2-one
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Overview
Description
2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- typically involves the reaction of indole with 4-ethylphenylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the use of hydrazine and an acid catalyst under reflux conditions. Another method is the Mori-Ban-Hegedus indole synthesis, which uses a base such as silver carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: : This compound and its derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
2H-Indol-2-one, 3-[(4-ethylphenyl)imino]-1,3-dihydro- is similar to other indole derivatives, such as 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole and 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
List of Similar Compounds
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Ropinirole
Biological Activity
3-(4-Ethylanilino)indol-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound consists of an indole core with a 4-ethylaniline substituent. The presence of the ethyl group introduces steric hindrance, which can enhance selectivity towards certain biological targets while affecting solubility and permeability—key factors in drug development.
Property | Details |
---|---|
Molecular Formula | C16H16N2O |
Molecular Weight | 252.31 g/mol |
IUPAC Name | This compound |
CAS Number | 68903-26-4 |
Anticancer Properties
Research indicates that compounds similar to this compound often exhibit anticancer properties. For instance, various indole derivatives have shown cytotoxic effects against different cancer cell lines. The specific activity of this compound has yet to be extensively documented, but its structural analogs have demonstrated promising results in inducing apoptosis in tumor cells.
Case Study:
A study involving indole derivatives reported significant cytotoxicity against Jurkat and K562 cell lines, with IC50 values ranging from 2.8 to 26.17 μM/L for related compounds. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antitumor agent .
The mechanism of action for compounds like this compound typically involves interaction with cellular pathways that regulate proliferation and apoptosis. Indole derivatives often target kinases or other enzymes critical for cell cycle regulation, leading to inhibited growth and increased apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Methylanilino)indol-2-one | Methyl group instead of ethyl | Potentially different electronic properties |
Indirubin | Dihydroxy derivative of indole | Known for strong antitumor activity |
5-Fluoroindole | Fluorine substitution on the indole | Enhanced reactivity and biological activity |
Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving electrophilic aromatic substitution reactions. The indole structure allows for various transformations that can enhance its biological activity.
- Electrophilic Aromatic Substitution: The indole nitrogen can act as a nucleophile in reactions with electrophiles.
- Functional Group Modifications: Introduction of various substituents can alter solubility and reactivity profiles.
Properties
CAS No. |
68903-26-4 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(4-ethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
InChI Key |
KLXJWNOQOFPKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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